N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 2-(4-methylphenoxy)acetamide moiety at position 7. The 4-methylphenoxy substituent contributes lipophilicity, which may influence blood-brain barrier penetration or target engagement in neurological disorders. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., tetrahydroquinoline and tetrahydroisoquinoline derivatives) are frequently explored as orexin receptor antagonists, GPR139 agonists, or anti-atherosclerosis agents .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-9-13-21(14-10-18)30-17-24(27)25-20-12-11-19-6-5-15-26(23(19)16-20)31(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUBXVZFXJEAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.
Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the benzenesulfonyl-tetrahydroquinoline intermediate with 4-methylphenoxyacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or dimethyl sulfoxide, followed by the addition of an alkyl halide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Alkylated phenoxyacetamide derivatives.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound interacts with bacterial enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU), inhibiting bacterial cell wall synthesis.
Antiparasitic Activity: The compound disrupts the membrane architecture of protozoan parasites, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, focusing on core scaffolds, substituents, and inferred pharmacological implications.
Core Scaffold Variations
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The tetrahydroquinoline core (one benzene fused to a six-membered ring with one nitrogen) differs from tetrahydroisoquinoline (two adjacent benzene rings with nitrogen in the heterocycle). This distinction alters molecular geometry, affecting receptor selectivity. For example, tetrahydroisoquinoline derivatives in exhibit selectivity for orexin 1 receptors due to their planar aromatic systems . Example: Compound 20 () replaces tetrahydroquinoline with tetrahydroisoquinoline and substitutes the 7-position with a piperidinylethoxy group, yielding a 24% synthetic yield .
Substituent Effects
Position 1 Substituents :
- Benzenesulfonyl (target compound) vs. Thiophene-2-carbonyl (): The benzenesulfonyl group enhances metabolic stability compared to the thiophene carbonyl, which may increase oxidative susceptibility. The thiophene analog (G502-0267, MW 406.5 g/mol) has lower lipophilicity (ClogP ~3.5) due to sulfur’s polarizability .
- 3,4-Dimethoxyphenylmethyl (): Electron-donating methoxy groups in compounds 20–24 improve solubility but may reduce CNS penetration due to increased polarity .
- Position 7 Substituents: 2-(4-Methylphenoxy)acetamide (target) vs. Pyridinylmethoxy (): The methylphenoxy group offers moderate steric bulk and lipophilicity (ClogP ~4.0), balancing membrane permeability and solubility. Benzyloxy (, compound 21): Larger aromatic substituents like benzyloxy (78% yield) may improve binding affinity but reduce metabolic stability due to CYP450 oxidation .
Acetamide Modifications
- 2-(4-Methylphenoxy)acetamide (target) vs. Piperidin-4-ylidene Acetamide (): The methylphenoxy group provides a rigid, hydrophobic anchor, while the piperidinylidene moiety in Goxalapladib (MW 718.80) introduces conformational flexibility and trifluoromethyl groups for enhanced binding to lipid-rich targets like atherosclerosis-related enzymes .
Table 1: Structural and Functional Comparison of Key Analogs
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